3-(4-Bromophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione
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Overview
Description
3-(4-Bromophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is a complex organic compound characterized by its unique structure, which includes a bromophenyl group and a pyrimido-triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione typically involves multiple steps, starting with the preparation of the pyrimido-triazine core. This can be achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(4-Bromophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the pyrimido-triazine core can interact with nucleic acids or proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(4-bromophenyl)-1,3,5-triazine: Similar in structure but with three bromophenyl groups.
2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine: Contains a diphenyl group instead of a dimethyl group.
Uniqueness
3-(4-Bromophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is unique due to its specific substitution pattern and the presence of both bromophenyl and pyrimido-triazine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H10BrN5O2 |
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Molecular Weight |
348.15 g/mol |
IUPAC Name |
3-(4-bromophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione |
InChI |
InChI=1S/C13H10BrN5O2/c1-18-12(20)9-11(16-13(18)21)19(2)17-10(15-9)7-3-5-8(14)6-4-7/h3-6H,1-2H3 |
InChI Key |
XVANEJKDGLHBST-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC=C(C=C3)Br)C |
Origin of Product |
United States |
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